molecular formula C16H20N4O3 B2538709 N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide CAS No. 1351607-80-1

N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide

Cat. No.: B2538709
CAS No.: 1351607-80-1
M. Wt: 316.361
InChI Key: BHOQTWWRZPHBRR-UHFFFAOYSA-N
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Description

The compound is related to Mefenamic Acid , which is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic activities . It is extensively used as a therapeutic agent .


Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques . The spectroscopic properties of the FT-IR and FT-Raman spectra of the 2-[(2,3-dimethylphenyl)amino]benzoic acid (DMPABA) compound have been recorded in the region 4000~400 cm-1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied . For example, the polar character of the nitro group in nitro compounds results in lower volatility than ketones of about the same molecular weight .

Scientific Research Applications

Synthesis and Characterization

Compounds with pyrazole and carboxamide groups have been synthesized through various chemical reactions, showcasing the versatility and reactivity of these motifs in producing a wide range of derivatives. For instance, pyrazole and pyrimidine derivatives have been obtained through reactions involving specific precursors and conditions, demonstrating their potential in generating structurally diverse compounds with tailored properties (Hassan, Hafez, & Osman, 2014). These synthetic methodologies highlight the chemical flexibility of pyrazole-based compounds, enabling the exploration of their applications in various fields of research.

Biological Activities

The biological activities of compounds containing pyrazole and carboxamide functionalities have been a significant area of interest. Several studies have focused on evaluating the cytotoxic properties of these compounds against different cancer cell lines, indicating their potential as anticancer agents. For example, specific carboxamide derivatives have shown potent cytotoxicity against murine leukemia and human Jurkat leukemia cell lines, suggesting their relevance in developing new therapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Such studies are crucial for advancing our understanding of how structural variations in chemical compounds can impact their biological efficacy and safety.

Mechanism of Action

The mechanism of action of Mefenamic Acid involves the inhibition of COX (cyclooxygenase enzymes) which are required for prostaglandins production .

Safety and Hazards

Mefenamic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and is suspected of causing genetic defects .

Properties

IUPAC Name

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-6-5-7-13(11(10)2)18-14(21)8-17-15(22)12-9-20(3)19-16(12)23-4/h5-7,9H,8H2,1-4H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOQTWWRZPHBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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